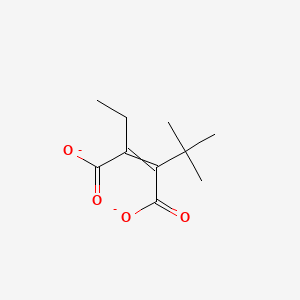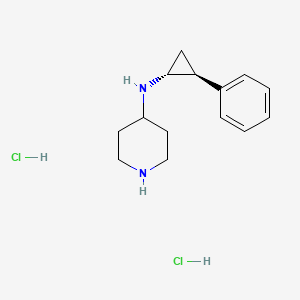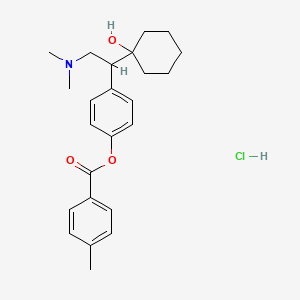
2-Tert-butyl-3-ethylbut-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its unique chemical properties and is commonly used in various fields such as medical, environmental, and industrial research.
Preparation Methods
The synthesis of 2-Tert-butyl-3-ethylbut-2-enedioate typically involves the esterification of the corresponding dicarboxylic acid with an alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The industrial production methods may involve continuous flow processes to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-Tert-butyl-3-ethylbut-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Tert-butyl-3-ethylbut-2-enedioate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted on its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Tert-butyl-3-ethylbut-2-enedioate exerts its effects involves its interaction with specific molecular targets and pathways. The ester functional group in the compound can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Tert-butyl-3-ethylbut-2-enedioate can be compared with other similar compounds such as:
- Dimethyl maleate
- Diethyl maleate
- Diisopropyl maleate
These compounds share similar structural features but differ in their ester groups, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific tert-butyl and ethyl substituents, which can affect its steric and electronic properties.
Properties
CAS No. |
100922-16-5 |
|---|---|
Molecular Formula |
C10H14O4-2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(E)-2-tert-butyl-3-ethylbut-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-6(8(11)12)7(9(13)14)10(2,3)4/h5H2,1-4H3,(H,11,12)(H,13,14)/p-2/b7-6- |
InChI Key |
WSKGNKIVFIWLJP-SREVYHEPSA-L |
SMILES |
CCC(=C(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
Isomeric SMILES |
CC/C(=C(\C(=O)[O-])/C(C)(C)C)/C(=O)[O-] |
Canonical SMILES |
CCC(=C(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)





![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)






